Melting Point Differences Among Positional Isomers
3-(2-Bromophenyl)butanoic acid exhibits an experimental melting point of 61–62 °C (petroleum ether) . In contrast, the para-substituted analogue 3-(4-bromophenyl)butanoic acid melts at 87–89 °C , while the meta-substituted analogue 3-(3-bromophenyl)butanoic acid is reported as an oil with a melting point of 37–39 °C . The ortho isomer thus occupies an intermediate solid-state thermal stability window that distinguishes it from both the lower-melting meta isomer (which may present handling difficulties) and the higher-melting para isomer.
| Evidence Dimension | Experimental melting point (crystalline solid) |
|---|---|
| Target Compound Data | 61–62 °C |
| Comparator Or Baseline | 3-(4-Bromophenyl)butanoic acid: 87–89 °C; 3-(3-Bromophenyl)butanoic acid: 37–39 °C (oil at room temperature) |
| Quantified Difference | Δ = 26–28 °C lower than para isomer; Δ = 22–25 °C higher than meta isomer |
| Conditions | Melting point determined in petroleum ether (target); comparator data from supplier specifications (LookChem, Sigma-Aldrich) |
Why This Matters
A melting point in the 60–65 °C range facilitates reliable solid dosing for high-throughput screening while avoiding the room-temperature liquidity of the meta isomer; this directly impacts weighing accuracy, compound storage stability, and formulation reproducibility in procurement workflows.
